p53 Activator 5

Description

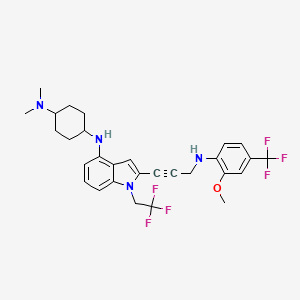

Properties

Molecular Formula |

C29H32F6N4O |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

1-N-[2-[3-[2-methoxy-4-(trifluoromethyl)anilino]prop-1-ynyl]-1-(2,2,2-trifluoroethyl)indol-4-yl]-4-N,4-N-dimethylcyclohexane-1,4-diamine |

InChI |

InChI=1S/C29H32F6N4O/c1-38(2)21-12-10-20(11-13-21)37-24-7-4-8-26-23(24)17-22(39(26)18-28(30,31)32)6-5-15-36-25-14-9-19(29(33,34)35)16-27(25)40-3/h4,7-9,14,16-17,20-21,36-37H,10-13,15,18H2,1-3H3 |

InChI Key |

PEPYNUAHMQWTFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to APR-246 (Eprenetapopt): A Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, often through mutation, is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. While direct targeting of a loss-of-function protein presents significant challenges, the reactivation of mutant p53 (mtp53) has emerged as a promising strategy. This technical guide provides a comprehensive overview of APR-246 (eprenetapopt), a first-in-class small molecule that can restore the wild-type function of mtp53. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its complex signaling pathways. Due to the limited public information on "p53 Activator 5 (compound 134A)," this guide focuses on the well-characterized and clinically evaluated compound APR-246, which shares a similar proposed mechanism of reactivating mutant p53.

Introduction to APR-246 (Eprenetapopt)

APR-246 (also known as PRIMA-1MET) is a clinical-stage small molecule that has demonstrated the ability to reactivate various p53 mutants, leading to the induction of apoptosis in cancer cells.[1][2] It is a prodrug that is systemically converted to its active compound, methylene quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently modifies cysteine residues within the p53 core domain, leading to the restoration of its native conformation and tumor-suppressive functions.[3][4] Beyond its direct effect on mtp53, APR-246 also exerts anticancer effects by modulating the cellular redox balance, specifically by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione. This dual mechanism of action contributes to its potent anti-tumor activity and synergy with conventional chemotherapies.

Mechanism of Action

The primary mechanism of action of APR-246 involves the chemical refolding of mtp53 proteins.

-

Conversion to MQ: Following administration, the prodrug APR-246 is converted to the electrophilic Michael acceptor, methylene quinuclidinone (MQ).

-

Covalent Modification of mtp53: MQ covalently binds to specific cysteine residues within the core domain of the mtp53 protein. This covalent adduction leads to a conformational change in the mutant protein, restoring its wild-type tertiary structure.

-

Restoration of p53 Function: The refolded p53 protein regains its ability to bind to its cognate DNA response elements, leading to the transcriptional activation of target genes involved in apoptosis (e.g., PUMA, NOXA, BAX) and cell cycle arrest (e.g., CDKN1A/p21).

-

Induction of Apoptosis: The reactivation of the p53 pathway ultimately triggers programmed cell death in cancer cells harboring mtp53.

-

Redox Modulation: MQ also interacts with other cellular thiols, leading to the inhibition of the antioxidant enzyme thioredoxin reductase 1 (TrxR1) and the depletion of cellular glutathione (GSH). This disruption of the cellular redox balance contributes to increased reactive oxygen species (ROS) levels and further promotes apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of APR-246.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | p.R273H | 35 | |

| HEC-1-B | Endometrial Cancer | Unavailable | 40 | |

| SUM149 | Breast Cancer | Unavailable | 50 | |

| AN 3CA | Endometrial Cancer | Unavailable | 50 | |

| Ishikawa | Endometrial Cancer | Unavailable | 60 | |

| Panc02 | Pancreatic Cancer | Unavailable | 70 | |

| MDA-MB-231 | Breast Cancer | p.R280K | 75 | |

| HCT116 R248W | Colorectal Cancer | p.R248W | Value not specified, but sensitive | |

| BT-474 | Breast Cancer | p.E285K | Dose-dependent loss of viability (0-50µM) | |

| HCC-1428 | Breast Cancer | p.R175H | Dose-dependent loss of viability (0-50µM) | |

| T47-D | Breast Cancer | p.L194F | Dose-dependent loss of viability (0-50µM) |

Table 1: In Vitro Efficacy of APR-246 in Various Cancer Cell Lines.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude mice with T47-D xenografts | Breast Cancer | 25-50 mg/kg PRIMA-1 (related compound) | Strong inhibition of tumor growth | |

| SCID mice with human AML-PS cells | Acute Myeloid Leukemia | APR-246 | Decreased circulating tumor cells and increased survival time (P=0.0024) | |

| Mice with HCT116neg xenografts | Colorectal Cancer | 20 mg/kg or 100 mg/kg PRIMA-1Met | Marked reduction in tumor size | |

| Mice with HCT116wt xenografts | Colorectal Cancer | 20 mg/kg or 100 mg/kg PRIMA-1Met | Marked reduction in tumor size |

Table 2: In Vivo Efficacy of APR-246.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of PRIMA-1, the parent compound of APR-246.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of APR-246 in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the APR-246 dilutions. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This protocol assesses the long-term effect of APR-246 on the proliferative capacity of cancer cells.

-

Base Agar Layer: Prepare a 0.6% solution of agar in complete culture medium. Add 1 mL of this solution to each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Trypsinize and count the cells. Prepare a single-cell suspension at a density of 8,000 cells/mL in a 0.3% agar solution in complete culture medium.

-

Treatment: Add the desired concentration of APR-246 or vehicle control to the cell suspension.

-

Top Agar Layer: Immediately layer 1 mL of the cell/agar/treatment suspension on top of the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

-

Colony Staining and Counting: Stain the colonies with 0.005% crystal violet for 1 hour. Wash the wells with PBS and count the number of colonies.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis following APR-246 treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with APR-246 at the desired concentrations for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by APR-246 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of APR-246.

Caption: A typical experimental workflow for evaluating APR-246.

Conclusion

APR-246 represents a significant advancement in the field of p53-targeted cancer therapy. Its unique dual mechanism of reactivating mutant p53 and modulating cellular redox pathways provides a powerful strategy to induce cancer cell death. The extensive preclinical data, supported by detailed experimental protocols, has paved the way for its clinical evaluation. While the initial query for "this compound" did not yield sufficient information for a detailed technical guide, the comprehensive analysis of the well-documented compound APR-246 serves as a robust and informative substitute, providing researchers and drug development professionals with a thorough understanding of a leading clinical candidate in the exciting field of mutant p53 reactivation. Further research into novel p53 activators will undoubtedly benefit from the foundational knowledge gained from the development and characterization of molecules like APR-246.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]

- 4. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]

p53 Activator 5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability. Its activation in response to cellular stress triggers a cascade of events, including cell cycle arrest, DNA repair, and apoptosis, thereby preventing the propagation of damaged cells and tumorigenesis. In a significant portion of human cancers, the p53 pathway is inactivated, either through direct mutation of the TP53 gene or through the overexpression of its negative regulators. Consequently, the pharmacological reactivation of p53 has emerged as a promising therapeutic strategy in oncology.

This technical guide provides an in-depth exploration of the mechanism of action of p53 Activator 5 , also known as compound 134A. While specific data on this compound is emerging, this document consolidates the available information and contextualizes its mechanism within the broader landscape of p53 activation, drawing parallels with well-characterized p53 activators.

Core Mechanism of Action of this compound

This compound is a potent small molecule designed to restore the function of mutant p53.[1][2] Its primary mechanism involves direct binding to the mutant p53 protein, thereby facilitating the recovery of its native conformation and DNA-binding capabilities.[1][2] This restoration of wild-type-like function allows the reactivated p53 to transcribe its target genes, leading to the induction of tumor-suppressive pathways.

Key Mechanistic Features:

-

Direct Binding to Mutant p53: Unlike activators that target the p53-MDM2 interaction, this compound directly engages with the mutated p53 protein.[1]

-

Restoration of DNA Binding: By stabilizing the conformation of mutant p53, the compound enables the protein to once again recognize and bind to its specific DNA response elements in the promoter regions of its target genes.

-

Induction of Anti-Tumor Activity: The reactivation of p53's transcriptional activity leads to the expression of downstream effectors that drive cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The potency of this compound has been quantified, demonstrating its high efficacy in activating the p53 pathway.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound (compound 134A) | SC150 | <0.05 mM | Not specified |

Note: SC150 represents the concentration required to achieve 150% of the maximal p53-dependent transcriptional activation.

Signaling Pathways

The activation of p53 by this compound initiates a complex signaling network that culminates in tumor suppression. The core of this pathway involves the transcriptional regulation of p53 target genes.

p53 Activation and Downstream Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize the mechanism of action of p53 activators like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., those harboring a p53 mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for p53 and Target Gene Expression

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.

Protocol:

-

Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for p53 Transcriptional Activity

Objective: To quantify the ability of this compound to restore the transcriptional activity of mutant p53.

Protocol:

-

Co-transfect cancer cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements upstream of the luciferase gene) and a Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with this compound.

-

Following a 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction of luciferase activity compared to vehicle-treated cells.

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the core defect of p53 function in a large subset of cancers. By directly binding to and reactivating mutant p53, it restores the natural tumor-suppressive functions of this critical protein. The methodologies and conceptual frameworks presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar next-generation p53-targeting compounds. Further studies are warranted to fully elucidate its detailed binding interactions, in vivo efficacy, and safety profile.

References

Unveiling p53 Activator 5: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. Consequently, the restoration of wild-type p53 function in cancer cells represents a highly attractive therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of a novel small molecule, p53 Activator 5, also identified as compound 134A and later named RETRA. This compound has demonstrated the ability to reactivate mutant p53, offering a promising avenue for the development of targeted cancer therapies.

Discovery of this compound (RETRA)

This compound, scientifically known as RETRA (Reactivation of Transcriptional Reporter Activity), was identified through a cell-based screening assay designed to discover small molecules capable of restoring transcriptional activity to mutant p53. The discovery was detailed in a 2008 publication in the Proceedings of the National Academy of Sciences (PNAS) by Kravchenko et al.[1][2][3]

The screening utilized a human epidermoid carcinoma cell line, A431, which harbors a mutant p53 (His-273). These cells were engineered to contain a reporter system where the expression of a detectable enzyme, β-galactosidase, was controlled by p53-responsive DNA elements. The core principle of the screen was that a compound capable of reactivating the mutant p53 would lead to the expression of the reporter gene. From a library of chemical compounds, RETRA was identified as a hit that selectively induced the p53-dependent reporter in cells expressing mutant p53.[1]

Experimental Workflow: Discovery of RETRA

Caption: Workflow for the discovery of RETRA (this compound).

Synthesis of this compound (RETRA)

Mechanism of Action

Subsequent investigations into RETRA's mechanism of action revealed a novel pathway for mutant p53 reactivation. Instead of directly binding to and refolding the mutant p53 protein, RETRA was found to act through the p53 family member, p73.[1] In many cancer cells, mutant p53 can bind to and inactivate p73, thereby suppressing its tumor-suppressive functions.

RETRA was shown to disrupt the inhibitory complex between mutant p53 and p73. This releases p73, allowing it to activate the transcription of p53 target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring mutant p53. This indirect mechanism of action makes RETRA a particularly interesting molecule, as it bypasses the often-difficult challenge of directly correcting the conformation of a mutated protein.

Signaling Pathway of RETRA Action

Caption: RETRA's mechanism of action via the p73-dependent salvage pathway.

Quantitative Data

The initial study by Kravchenko et al. provided key quantitative data on the biological activity of RETRA.

| Parameter | Cell Line | p53 Status | Value | Reference |

| SC150 | - | - | <0.05 mM | [Vendor Data] |

| Tumor Growth Inhibition | A431 Xenograft | Mutant p53 (His-273) | Significant reduction in tumor formation | |

| Reporter Gene Activation | A431/LC5 | Mutant p53 (His-273) | Dose-dependent increase in β-galactosidase activity | |

| Colony Formation Assay | A431, SW480 | Mutant p53 | Dramatic reduction in colony number | |

| Caspase 3/7 Activation | A431 | Mutant p53 | Dose-dependent increase |

Note: SC150 value is reported by chemical vendors and refers to the concentration required for 150% activation of a reporter. The original publication characterizes the activity through various functional assays rather than a single potency value.

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of RETRA are provided below, based on the information in Kravchenko et al., 2008.

Cell-Based Reporter Screening

-

Cell Line and Reporter Construct: Human A431 epidermoid carcinoma cells, which endogenously express mutant p53 (His-273), were used. A lentiviral vector (LC5) was introduced to express the β-galactosidase (lacZ) gene under the control of a minimal CMV promoter containing multiple p53 binding sites. A control vector (LC0) lacking the p53 binding sites was used to assess background activity.

-

Compound Screening: The engineered A431/LC5 cells were plated in multi-well plates and treated with compounds from a small molecule library at a concentration of 10 µM.

-

Activity Measurement: After a 24-hour incubation period, the cells were lysed, and β-galactosidase activity was measured using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate. The absorbance was read at 405 nm.

-

Hit Identification: Compounds that induced a significant increase in β-galactosidase activity in A431/LC5 cells but not in control cells were selected as primary hits.

Colony Formation Assay

-

Cell Plating: A431 and SW480 (mutant p53), as well as A549 (wild-type p53), H1299 (p53-null), and PC3 (p53-null) cells were seeded at low density in 6-well plates.

-

Treatment: The cells were treated with varying concentrations of RETRA for 12 hours.

-

Colony Growth: The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.

-

Staining and Quantification: The colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

In Vivo Xenograft Study

-

Animal Model: Athymic nude mice (nu/nu) were used.

-

Tumor Cell Implantation: 1 x 105 A431 cells were injected subcutaneously at four spots per mouse.

-

Treatment Regimen: Beginning the day after cell inoculation, mice were treated with six daily intraperitoneal (i.p.) injections of either RETRA (0.4 mg per injection) dissolved in a vehicle (e.g., DMSO) or the vehicle alone as a control.

-

Tumor Monitoring: The formation of tumors with a diameter greater than 2 mm was monitored daily. The number of tumors in the treated group was compared to the control group.

Conclusion

This compound (RETRA) represents a significant discovery in the field of p53-targeted cancer therapy. Its unique mechanism of action, which involves the reactivation of the p53 pathway through the p73-dependent salvage pathway, offers a novel strategy for treating cancers with mutant p53. While the detailed synthesis of RETRA is not publicly available in the scientific literature, its biological activity and mechanism have been well-characterized. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this promising class of p53 activators. Further investigation into the synthesis of RETRA and its derivatives, as well as more extensive preclinical and clinical studies, will be crucial in determining its ultimate therapeutic potential.

References

The Role of p53 Activation in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating a complex network of signaling pathways that determine cell fate. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. This technical guide provides an in-depth exploration of the role of p53 activators in inducing apoptosis. Due to the absence of publicly available data on a specific "p53 Activator 5," this document will utilize the well-characterized and extensively studied MDM2 inhibitor, Nutlin-3a, as a representative p53 activator to elucidate the core mechanisms, present quantitative data, and provide detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and drug development.

Introduction: p53 as the Guardian of the Genome

The p53 protein, encoded by the TP53 gene, functions as a transcription factor that is activated in response to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] Upon stress, p53 is stabilized and activated through post-translational modifications, allowing it to accumulate in the nucleus and regulate the transcription of a vast array of target genes.[3] These target genes orchestrate cellular responses that include DNA repair, cell cycle arrest, and, when cellular damage is irreparable, apoptosis (programmed cell death).[3][4] The apoptotic function of p53 is a crucial component of its tumor-suppressive activity.

Mechanism of Action of p53 Activators

p53 activators are a class of therapeutic agents designed to restore or enhance the tumor-suppressive functions of p53. They can be broadly categorized into two main groups:

-

MDM2 Inhibitors: These small molecules, such as Nutlin-3a, bind to MDM2 in the same pocket that p53 occupies, thereby disrupting the p53-MDM2 interaction. This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation and activation of wild-type p53 in cancer cells.

-

Mutant p53 Reactivators: A significant portion of human cancers harbor mutations in the TP53 gene, leading to a non-functional or even oncogenic mutant p53 protein. Certain compounds are being developed to restore the wild-type conformation and function to these mutated p53 proteins.

This guide will focus on the mechanism of MDM2 inhibitors, using Nutlin-3a as a prime example.

The p53-MDM2 Autoregulatory Feedback Loop

The interaction between p53 and MDM2 forms a negative feedback loop that is essential for cellular homeostasis. p53 transcriptionally upregulates the expression of the MDM2 gene. The resulting increase in MDM2 protein then leads to the degradation of p53, thus ensuring that p53 levels are tightly controlled. In many cancers, this balance is disrupted, often through the overexpression of MDM2, which leads to the functional inactivation of wild-type p53.

Nutlin-3a: A Prototypical MDM2 Inhibitor

Nutlin-3a is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. By occupying the p53-binding pocket of MDM2, Nutlin-3a effectively liberates p53 from its negative regulator. This leads to the stabilization and accumulation of p53, which can then initiate a downstream signaling cascade culminating in apoptosis.

p53-Mediated Apoptotic Signaling Pathways

Activated p53 can induce apoptosis through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary mechanism through which p53 elicits apoptosis. Activated p53 transcriptionally upregulates the expression of several pro-apoptotic members of the Bcl-2 family.

-

BH3-only proteins (PUMA, NOXA): PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa are critical mediators of p53-dependent apoptosis. They act by neutralizing anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), thereby allowing the pro-apoptotic effector proteins Bax and Bak to become active.

-

Bax (Bcl-2-associated X protein): Bax is another direct transcriptional target of p53. Upon activation, Bax translocates to the mitochondria, where it oligomerizes to form pores in the outer mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in apoptosis.

The formation of pores in the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the dismantling of the cell.

The Extrinsic (Death Receptor) Pathway

p53 can also sensitize cells to apoptosis by upregulating the expression of death receptors on the cell surface.

-

Fas (CD95/APO-1) and DR5 (TRAIL-R2): These are transmembrane proteins that, upon binding to their respective ligands (FasL and TRAIL), trimerize and recruit adaptor proteins like FADD. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which facilitates the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases.

Furthermore, caspase-8 can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, thus providing a crosstalk between the two apoptotic pathways.

Transcription-Independent Mechanisms

In addition to its role as a transcription factor, a fraction of stabilized p53 can translocate to the mitochondria and directly interact with Bcl-2 family proteins to promote MOMP. This transcription-independent mechanism allows for a more rapid induction of apoptosis in certain contexts.

Quantitative Data on p53 Activator-Induced Apoptosis

The following tables summarize quantitative data for the effects of Nutlin-3a on various cancer cell lines, providing insights into its potency and efficacy in inducing apoptosis.

Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | |

| HCT116 | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | |

| HCT116 | Colorectal Carcinoma | Null | 30.59 ± 4.86 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | |

| OSA | Osteosarcoma (MDM2 amplified) | Wild-Type | ~5 | |

| T778 | Osteosarcoma (MDM2 amplified) | Wild-Type | ~6 | |

| U2OS | Osteosarcoma | Wild-Type | ~10 |

Table 2: Apoptosis Induction by Nutlin-3a in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | p53 Status | Nutlin-3a Concentration (µM) | % Annexin V Positive Cells (48h) | Reference |

| DoHH2 | Wild-Type | 10 | ~80% | |

| MCA | Wild-Type | 10 | ~74% | |

| EJ | Wild-Type | 10 | ~58% | |

| Pfeiffer | Mutant | 10 | No significant change | |

| MS | Mutant | 10 | No significant change |

Table 3: Upregulation of p53 Target Proteins by Nutlin-3a in DLBCL Cell Lines (24h treatment)

| Cell Line (p53 Wild-Type) | Treatment | p53 | MDM2 | p21 | BAX | PUMA |

| DoHH2 | 5 µM Nutlin-3a | Increased | Increased | Increased | Increased | Increased |

| MCA | 5 µM Nutlin-3a | Increased | Increased | Increased | Increased | Increased |

| OCI-LY3 | 5 µM Nutlin-3a | Increased | Increased | Increased | Increased | Increased |

| OCI-LY10 | 5 µM Nutlin-3a | Increased | Increased | Increased | Increased | Increased |

Data synthesized from Western blot images presented in the reference.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of p53 activators in apoptosis.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma), HCT116 (human colorectal carcinoma), and other relevant cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: A stock solution of Nutlin-3a is prepared in dimethyl sulfoxide (DMSO). On the day of the experiment, the stock solution is diluted in fresh culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells are treated with the same concentration of DMSO.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Nutlin-3a or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with Nutlin-3a or vehicle control for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, Bax, Puma, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: p53-Mediated Apoptosis Signaling Pathway. This diagram illustrates how cellular stress leads to the activation of p53. The p53 activator Nutlin-3a inhibits MDM2, leading to p53 accumulation. Activated p53 then transcriptionally upregulates target genes that initiate either cell cycle arrest via p21 or apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of effector caspases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding and Affinity of p53 Activators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular interactions, binding affinities, and experimental methodologies used to characterize a prominent class of p53 activators: the MDM2 inhibitors. Due to the lack of specific scientific literature for a compound named "p53 Activator 5," this document will focus on well-characterized molecules that activate p53 by targeting its primary negative regulator, MDM2.

Introduction to p53 and Its Activation

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis.[1][2][3] Its activation in response to cellular stress, such as DNA damage or oncogene activation, is crucial for maintaining genomic stability and preventing tumor formation.[1][3] However, in many cancers where p53 remains wild-type, its function is often abrogated by overexpression of its negative regulator, MDM2.

MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Therefore, a key therapeutic strategy in oncology is to reactivate p53 by disrupting the p53-MDM2 interaction with small molecule inhibitors.

Target Binding and Mechanism of Action of MDM2 Inhibitors

MDM2 inhibitors are designed to bind to a hydrophobic cleft on the N-terminal domain of MDM2, the same pocket that p53's transactivation domain occupies. By mimicking the key interactions of p53 with MDM2, these small molecules competitively inhibit the p53-MDM2 binding, thereby preventing p53 degradation and leading to its accumulation and activation. This restoration of p53 function can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

A notable example of this class of compounds is the RG7388 (idasanutlin), a potent and selective MDM2 inhibitor.

Quantitative Data: Binding Affinity of MDM2 Inhibitors

The affinity of MDM2 inhibitors for their target is a critical determinant of their potency and efficacy. This is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

| Compound | Target | Assay Type | Affinity (IC50) | Reference |

| RG7388 | MDM2 | Not Specified | 6 nM |

Experimental Protocols

Characterizing the binding and activity of p53 activators involves a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.

Nuclear Extraction for p53 Activation Assays

Objective: To isolate nuclear proteins from cell cultures to be used in p53 transcription factor binding assays.

Materials:

-

Cells grown to 80-90% confluency

-

Pre-chilled 15 ml tubes

-

Ice-cold 1X Nuclear Extraction PBS/Phosphatase Inhibitor Solution

-

Centrifuge

Protocol:

-

Collect approximately 107 cells in a pre-chilled 15 ml tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 ml of ice-cold 1X Nuclear Extraction PBS/Phosphatase Inhibitor Solution.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Repeat this wash step once.

-

Proceed with a nuclear extraction kit or a suitable laboratory protocol to lyse the cells and isolate the nuclear fraction. A common procedure involves hypotonic lysis of the cell membrane followed by high-salt extraction of nuclear proteins.

-

Centrifuge the lysed cells at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Aliquot the nuclear extract into clean, chilled tubes, flash freeze, and store at -80°C.

-

Determine the protein concentration of the nuclear extract using a standard protein assay.

p53 Transcription Factor Binding Assay (Colorimetric)

Objective: To quantify the activation of p53 in nuclear extracts by measuring its binding to a specific DNA consensus sequence.

Materials:

-

96-well plate with immobilized p53 consensus DNA sequence (5'-GGACATGCCCGGGCATGTCC-3')

-

Nuclear extracts (prepared as in 4.1)

-

Primary antibody specific for DNA-bound p53

-

HRP-conjugated secondary antibody

-

Wash Buffer

-

Transcription Factor Binding Assay Buffer

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Equilibrate all reagents and the 96-well plate to room temperature.

-

Prepare the Complete Transcription Factor Binding Assay Buffer as per the manufacturer's instructions.

-

Add the desired amount of nuclear extract (typically 0.6 - 10 µ g/well ) to the appropriate wells.

-

Add the primary antibody to the wells.

-

Incubate the plate to allow for the binding of active p53 to the DNA and the subsequent binding of the primary antibody.

-

Wash the wells multiple times with Wash Buffer to remove unbound material.

-

Add the HRP-conjugated secondary antibody to each well and incubate.

-

Wash the wells again to remove the unbound secondary antibody.

-

Add the colorimetric substrate and incubate until sufficient color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of active p53 in the sample.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MDM2 Inhibition

Caption: p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.

Experimental Workflow for p53 Transcription Factor Assay

Caption: Workflow for a colorimetric p53 transcription factor binding assay.

References

An In-depth Technical Guide to the Cellular Pathways Affected by p53 Activator NSC59984

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating pathways involved in cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity.[1] In over half of human cancers, the TP53 gene is mutated, not only abrogating its tumor-suppressive functions but also frequently conferring oncogenic gain-of-function (GOF) properties to the mutant p53 protein.[1] This makes the restoration of wild-type p53 signaling a highly attractive strategy in cancer therapy. This technical guide focuses on the small molecule NSC59984, a p53 activator identified for its potential to restore p53 pathway signaling, particularly in cancer cells expressing mutant p53.[1] NSC59984 serves as a compelling case study for a therapeutic agent that does not directly target wild-type p53 but instead reinstates its downstream effects through alternative mechanisms.

Mechanism of Action of NSC59984

NSC59984's primary mechanism of action involves the restoration of wild-type p53 signaling pathways in cancer cells harboring mutant p53.[1] This is achieved through a dual effect: the degradation of mutant p53 protein and the activation of the p53 family member, p73.[2] This targeted approach allows for the selective induction of cell death in tumor cells with minimal toxicity to normal cells.

Mutant p53 Degradation

NSC59984 induces the degradation of mutant p53 protein through the ubiquitin-proteasome pathway. This process is mediated by the E3 ubiquitin ligase MDM2. Interestingly, this induction of degradation is specific to mutant p53, as wild-type p53 levels are not negatively affected and may even be upregulated at higher concentrations of NSC59984.

A key signaling cascade implicated in this process is the ROS-ERK2-MDM2 axis. NSC59984 treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn promotes sustained phosphorylation of ERK1/2. Activated ERK2 then phosphorylates MDM2 at serine-166, enhancing its binding to mutant p53 and leading to subsequent ubiquitination and proteasomal degradation.

p73-Dependent Restoration of p53 Pathway

The degradation of the inhibitory mutant p53 protein releases p73, a p53 homolog, to transcriptionally activate downstream target genes that are typically regulated by wild-type p53. This activation of p73 is a crucial component of NSC59984's anti-tumor activity, leading to the induction of apoptosis and cell cycle arrest. The restoration of the p53 pathway through p73 is particularly significant in tumors where mutant p53 exerts a dominant-negative effect on its family members.

Cellular Pathways Affected by NSC59984

NSC59984 impacts several critical cellular pathways, primarily converging on the re-establishment of tumor suppressor functions.

Apoptosis

NSC59984 is a potent inducer of apoptosis in cancer cells, particularly those with mutant p53. This programmed cell death is largely p73-dependent and is a consequence of the transcriptional activation of pro-apoptotic genes downstream of p73. The induction of apoptosis is a key contributor to the anti-tumor effects of NSC59984.

Cell Cycle Arrest

In addition to apoptosis, NSC59984 can induce cell cycle arrest. The upregulation of p21, a cyclin-dependent kinase inhibitor and a well-known p53 target gene, is observed following NSC59984 treatment. This increase in p21 can occur at both the mRNA and protein levels, suggesting transcriptional regulation by the activated p73. In some cell lines, a G2/M arrest has been observed.

Quantitative Data

The following tables summarize the quantitative data reported for the effects of NSC59984.

| Cell Line | p53 Status | EC50 (µM) |

| Normal Fibroblast Cells (n=3) | Wild-Type | > 50 |

| p53-Mutant Cancer Cells (n=9) | Mutant | 1.5 - 10 |

| Wild-Type p53 Cancer Cells (n=3) | Wild-Type | > 25 |

| p53-null HCT116 Cells | Null | 8.38 |

| Table 1: In vitro cytotoxicity of NSC59984 in various cell lines after 72 hours of treatment. Data is presented as the half-maximal effective concentration (EC50). |

| Treatment Group | Tumor Weight Reduction (%) | p-value |

| NSC59984 (45 mg/kg) vs. DMSO control | 34% | < 0.05 |

| Table 2: In vivo anti-tumor efficacy of NSC59984 in a DLD-1 (mutant p53) xenograft model. |

Signaling Pathway Diagrams

Caption: NSC59984 induces mutant p53 degradation via the ROS-ERK2-MDM2 pathway.

Caption: NSC59984 restores p53 pathway signaling through p73 activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

Objective: To determine the protein levels of mutant p53, p73, p21, Puma, Noxa, and phosphorylated ERK1/2.

Protocol:

-

Cell Lysis: Cells are treated with NSC59984 at various concentrations and for specified durations. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effects of NSC59984 on cancer and normal cells.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of NSC59984 or DMSO as a vehicle control for 72 hours.

-

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The EC50 values are calculated by normalizing the data to the DMSO-treated control and fitting the dose-response curve using appropriate software (e.g., PRISM).

Colony Formation Assay

Objective: To evaluate the long-term effect of NSC59984 on the proliferative capacity of cancer cells.

Protocol:

-

Cell Seeding: 500 cells per well are seeded in 6-well plates.

-

Treatment: The cells are treated with NSC59984 for 3 days.

-

Recovery: The drug-containing medium is replaced with fresh, drug-free complete medium, and the cells are cultured for an additional two weeks, with the medium being changed every 3 days.

-

Staining: After two weeks, the colonies are fixed with 10% formalin and stained with 0.05% crystal violet.

-

Quantification: The number of colonies is counted manually or using imaging software.

In Vivo Anti-tumor Assay

Objective: To determine the in vivo efficacy of NSC59984 in a mouse xenograft model.

Protocol:

-

Tumor Implantation: 5 million DLD-1 cells are implanted subcutaneously into the flanks of nude mice.

-

Treatment Initiation: When the tumors reach a palpable size (3-5 mm), the mice are randomized into treatment and control groups.

-

Drug Administration: NSC59984 is administered via intraperitoneal (i.p.) injection at a dose of 45 mg/kg every 5 days. The control group receives vehicle (e.g., DMSO).

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: After a predetermined period (e.g., 15 days), the mice are euthanized, and the tumors are excised and weighed.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if p73 directly binds to the promoter regions of its target genes (e.g., p21, Noxa) following NSC59984 treatment.

Protocol:

-

Cross-linking: Cells are treated with NSC59984 and then fixed with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an anti-p73 antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of p21 and Noxa. The amount of precipitated DNA is quantified and normalized to the input DNA.

Conclusion

NSC59984 represents a promising therapeutic agent that reactivates the p53 signaling network in cancer cells with mutant p53. Its dual mechanism of inducing mutant p53 degradation and activating p73-dependent transcription of tumor suppressor genes highlights a sophisticated strategy for targeting p53-mutated cancers. The detailed understanding of the cellular pathways affected by NSC59984, particularly the ROS-ERK2-MDM2 axis, provides a solid foundation for its further development and for the design of novel p53-activating therapies. The experimental protocols outlined in this guide offer a framework for researchers to investigate the effects of NSC59984 and similar compounds in their own research.

References

- 1. Small-Molecule NSC59984 Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule NSC59984 restores p53 pathway signaling and anti-tumor effects against colorectal cancer via p73 activation and degradation of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

p53 Activator 5: A Technical Guide to a Novel MDM2-p53 Interaction Inhibitor and its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, often referred to as the "guardian of the genome".[1][2] In many cancers, the function of wild-type p53 is abrogated through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3] The reactivation of p53 by disrupting the MDM2-p53 interaction presents a promising therapeutic strategy in oncology.[4][5] This technical guide provides an in-depth overview of p53 Activator 5, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. We will explore its mechanism of action, its effects on cell cycle arrest, and provide detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by binding to MDM2, which prevents the degradation of p53. Under normal physiological conditions, MDM2 maintains low intracellular levels of p53. In many cancerous cells where MDM2 is overexpressed, the tumor-suppressive functions of p53 are suppressed. This compound competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 complex. This inhibition of binding prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the stabilization and accumulation of p53 protein within the cell. The accumulated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes. These target genes are involved in critical cellular processes such as cell cycle arrest and apoptosis.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for p53 Activator 5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis.[2] The p53 pathway is frequently inactivated in human cancers, making it an attractive target for cancer therapy.[3] p53 activators are a class of small molecules designed to restore the tumor-suppressive functions of p53, representing a promising strategy for cancer treatment.[1]

p53 Activator 5 (also known as compound 134A) is a potent activator of the p53 pathway.[4] This small molecule has been shown to bind to mutant p53 and restore its ability to bind to DNA, thereby reactivating its transcriptional functions and inducing anti-tumor effects. These application notes provide a detailed experimental protocol for the use of this compound in a cell culture setting.

Mechanism of Action

This compound is reported to function by directly binding to mutant p53 proteins, which are often misfolded and functionally inactive. This binding is thought to stabilize the wild-type conformation of the p53 protein, restoring its DNA-binding capabilities. Once reactivated, p53 can transcriptionally regulate its target genes, leading to the induction of apoptosis and other tumor-suppressive responses.

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| CAS Number | 2636840-37-2 | |

| SC150 (Concentration for 150% activation) | <0.05 mM |

Table 1: Physicochemical and Potency Data for this compound

Note: The following data are hypothetical and serve as an example. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

| Cell Line | p53 Status | IC50 (µM) | Assay |

| A549 (Lung Carcinoma) | Wild-Type | 15.2 | MTT Assay (72h) |

| HCT116 (Colon Carcinoma) | Wild-Type | 9.8 | MTT Assay (72h) |

| MDA-MB-231 (Breast Cancer) | Mutant | 5.4 | MTT Assay (72h) |

| Saos-2 (Osteosarcoma) | Null | > 100 | MTT Assay (72h) |

Table 2: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MDA-MB-231 | Vehicle (DMSO) | 5.2 |

| MDA-MB-231 | This compound (5 µM, 48h) | 45.8 |

| MDA-MB-231 | This compound (10 µM, 48h) | 68.3 |

Table 3: Hypothetical Apoptosis Induction by this compound in a Mutant p53 Cell Line

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

-

Based on the molecular weight provided on the product datasheet, calculate the volume of DMSO required to prepare a 10 mM stock solution.

-

Add the calculated volume of DMSO to the vial of this compound.

-

To aid dissolution, gently vortex the tube and/or warm it to 37°C for a short period.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Cell Culture and Treatment

Materials:

-

Cancer cell lines of interest (e.g., with wild-type, mutant, or null p53 status)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture plates (e.g., 96-well, 6-well)

-

This compound stock solution (10 mM)

-

Vehicle control (DMSO)

Procedure:

-

Culture the selected cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight.

-

On the day of treatment, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., ranging from 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

After the desired incubation period with this compound, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Following treatment with this compound, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the collected cells with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Caption: General experimental workflow.

Disclaimer

This document is intended for research use only. This compound is not for human use. Researchers should consult the safety data sheet (SDS) before handling the compound and perform their own optimization experiments to validate the protocols for their specific applications.

References

- 1. scbt.com [scbt.com]

- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | p53激活剂 | MCE [medchemexpress.cn]

Application Notes and Protocols for In Vivo Use of p53 Activators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "p53 Activator 5" does not correspond to a standardized or widely recognized scientific name for a specific compound. Therefore, these application notes provide a general framework for the in vivo use of p53 activators, drawing upon established principles and data from well-characterized research compounds. Researchers should consult compound-specific literature for detailed information.

Introduction to p53 Activation

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2][3] It responds to cellular stresses like DNA damage, oncogene activation, and hypoxia by initiating processes such as cell cycle arrest, DNA repair, senescence, and apoptosis (programmed cell death).[4][5] In many cancers where the TP53 gene itself is not mutated, the p53 protein is kept inactive by negative regulators, most notably MDM2 and MDMX. These proteins bind to p53, preventing its activity and targeting it for degradation.

Pharmacological activation of wild-type p53 is a promising anticancer strategy. Small molecules have been developed to activate p53 through several mechanisms:

-

Inhibition of the p53-MDM2 Interaction: This is the most common strategy. By blocking the interaction between p53 and MDM2, these activators prevent p53 degradation, leading to its accumulation, stabilization, and activation. The Nutlin family of compounds are classic examples.

-

Inhibition of Sirtuins (SIRTs): Sirtuins like SIRT1 can deacetylate p53, which contributes to its inactivation. Inhibitors of these enzymes can thus lead to p53 activation.

-

Restoration of Mutant p53 Function: Some molecules are designed to bind to specific mutated forms of p53 and restore their wild-type conformation and tumor-suppressing function.

Signaling Pathway of p53 Activation

Upon activation, p53 acts as a transcription factor, binding to DNA and inducing the expression of a wide array of target genes that control cell fate. The diagram below illustrates the central role of p53 in response to cellular stress and its activation by therapeutic agents.

In Vivo Experimental Design & Protocols

Testing a p53 activator in vivo requires careful planning, from animal model selection to endpoint analysis. The following sections provide a general protocol that can be adapted for specific compounds and tumor models.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study of a p53 activator in a xenograft mouse model.

Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating a p53 activator in mice bearing subcutaneous human tumor xenografts.

1. Animal Model and Cell Lines:

-

Animal: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for human tumor xenografts. Age and sex should be consistent across all groups.

-

Cell Line: Select a cancer cell line with a wild-type TP53 gene. Overexpression of MDM2 in the cell line can make it particularly sensitive to MDM2 inhibitors. A p53-mutant cell line can be used as a negative control.

-

Implantation: Subcutaneously inject 1-10 million tumor cells (resuspended in PBS or Matrigel) into the flank of each mouse.

2. Compound Formulation:

-

The vehicle for administration must be determined based on the solubility and stability of the specific p53 activator. Common vehicles include:

-

Aqueous: Saline, PBS, 5% Dextrose in water (D5W).

-

Suspensions: 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) with 0.1-0.2% Tween 80.

-

Solutions for poorly soluble compounds: PEG400, Solutol HS 15, DMSO (use with caution and in low percentages).

-

-

Preparation: Prepare the formulation fresh daily or determine its stability under storage conditions. Ensure the compound is fully dissolved or homogeneously suspended before administration.

3. Dosing and Administration:

-

Dose Selection: The dose will depend on the potency and pharmacokinetic properties of the compound. Initial dose-finding or maximum tolerated dose (MTD) studies may be necessary. Published data for similar compounds can provide a starting range (see Table 1).

-

Route of Administration: The route should be chosen based on the compound's properties and intended clinical application. Common routes include:

-

Oral Gavage (PO): For orally bioavailable compounds.

-

Intraperitoneal (IP) Injection: Common for experimental compounds.

-

Intravenous (IV) Injection: For direct systemic delivery.

-

-

Treatment Schedule: Treatment can be administered once daily (QD), twice daily (BID), or on an intermittent schedule (e.g., 5 days on, 2 days off) for a period of 2-4 weeks.

4. Monitoring and Endpoints:

-

Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight and Health: Monitor animal body weight and general health (activity, posture, fur) daily or several times per week as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: Collect tumor tissue at specific time points after the last dose (e.g., 4, 8, or 24 hours) to assess target engagement. Analyze protein levels of p53 and its downstream targets (e.g., p21, MDM2) via Western blot or immunohistochemistry (IHC).

-

Efficacy Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a pre-determined size limit or after a fixed treatment duration.

Quantitative Data from In Vivo Studies

The following table summarizes in vivo study parameters for two well-characterized p53 activators, providing examples of dosing and administration.

| Compound | Mechanism | Animal Model | Tumor Model | Dose & Route | Schedule | Key Outcomes | Reference |

| Nutlin-3 | MDM2 Inhibitor | Nude Mice | SJSA-1 Osteosarcoma Xenograft | 200 mg/kg, PO | Twice daily for 20 days | Significant tumor growth inhibition; Increased p53 and p21 in tumors. | |

| Tenovin-6 | SIRT1/SIRT2 Inhibitor | Nude Mice | ARN8 Melanoma Xenograft | 50 mg/kg, IP | Daily | Decreased tumor growth. | |

| MANIO | Direct p53 Binder | Nude Mice | HCT116 Colorectal Xenograft | 20 mg/kg, IP | Every 2 days for 21 days | Tumor regression with no observed side effects. |

Table 1: Examples of In Vivo Study Parameters for p53 Activators.

Conclusion

The in vivo evaluation of p53 activators is a critical step in their development as cancer therapeutics. A successful study hinges on the appropriate choice of animal and tumor models, a well-defined dosing and administration protocol, and robust endpoint analysis to demonstrate both efficacy and on-target pharmacodynamic effects. While "this compound" is not a known compound, the principles, protocols, and examples provided here offer a comprehensive guide for researchers working with this important class of anticancer agents.

References

- 1. cusabio.com [cusabio.com]

- 2. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. scbt.com [scbt.com]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for p53 Activators in Mouse Models

Note: The term "p53 Activator 5" does not correspond to a specific, publicly documented compound in the provided search results. Therefore, these application notes and protocols are based on commonly studied p53 activators and provide a general framework for researchers utilizing such molecules in preclinical mouse models. The principles and methodologies described can be adapted for novel or specific p53 activating compounds.

Introduction

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a critical role in preventing cancer by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or by overexpression of its negative regulators, such as MDM2 and MDMX.[3][4] Small molecule activators of p53 are a promising class of anti-cancer therapeutics designed to restore p53 function. These agents primarily work by either reactivating wild-type p53 that is suppressed by negative regulators or by restoring the wild-type conformation and function to mutated p53.[4] This document provides a summary of dosages for representative p53 activators in mouse models and detailed protocols for their in vivo application.

Data Presentation: p53 Activator Dosages in Mouse Models

The following table summarizes dosages and administration routes for several p53 activators that have been evaluated in preclinical mouse xenograft models. This data is intended to serve as a starting point for dose-ranging studies with new compounds.

| Compound Class | Specific Compound | Dosage | Administration Route | Mouse Model Details | Reference |

| MDM2 Inhibitors | Nutlin-3a | Not specified in provided results | Not specified | Used in thymocytes from FLAG-Trp53KI/KI mice. | [Vassilev et al., 2004, as cited in 5] |

| RG7112 | 500 mg (human dose) | Oral | Phase I clinical trials in soft tissue sarcoma. | [Tovar et al., 2013; Vu et al., 2013, as cited in 3] | |

| APG-115 | Not specified in provided results | Not specified | Showed efficacy in a mouse xenograft model. | ||

| KT-253 | 1, 3, or 10 mg/kg (single dose) | Not specified | RS4;11 xenograft model in mice. | ||

| Mutant p53 Reactivators | PRIMA-1 (APR-246) | Not specified in provided results | Parenteral | Suppressed growth of human tumor xenografts. | |

| Sirtuin Inhibitors | Tenovin-6 | Not specified in provided results | Not specified | Decreased tumor growth in vivo as a single agent. | |

| HSP90 Inhibitors | Ganetespib | Not specified in provided results | Not specified | Inhibited tumor growth in p53R172H/R172H and p53R248Q/− mice. |

Experimental Protocols

General Protocol for In Vivo Efficacy Studies of a p53 Activator in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a p53 activator in a subcutaneous xenograft mouse model.

3.1.1. Materials

-

Nude mice (e.g., BALB/c nude or NSG), 6-8 weeks old

-

Cancer cell line with the desired p53 status (wild-type or specific mutation)

-

Cell culture medium and supplements

-

Matrigel or other appropriate extracellular matrix

-

Test p53 activator compound

-

Vehicle control (e.g., DMSO, saline, polyethylene glycol)

-

Sterile syringes and needles for injection

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Tissue collection and preservation reagents (formalin, RNAlater, liquid nitrogen)

3.1.2. Methods

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Animal Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare the p53 activator at the desired concentrations in the appropriate vehicle. The formulation should be sterile and suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

-